molecular formula C16H23N5O3 B2631634 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1251625-67-8

2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2631634
CAS No.: 1251625-67-8
M. Wt: 333.392
InChI Key: BXIRZOBJLGDNMG-UHFFFAOYSA-N
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Description

2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of 5-isopropyl-1,3,4-oxadiazole: This can be achieved by cyclization of an appropriate hydrazide with an isopropyl-substituted carboxylic acid derivative under dehydrating conditions.

    Piperidine Derivative Synthesis: The oxadiazole is then reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Hydroxylated or carbonyl derivatives.

    Reduction Products: Opened ring structures with new functional groups.

    Substitution Products: Compounds with new substituents on the piperidine or isoxazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

Preliminary studies indicate that this compound may have therapeutic potential, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.

Mechanism of Action

The exact mechanism of action of 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is still under investigation. it is believed to exert its effects by interacting with specific molecular targets such as enzymes or receptors. The compound’s heterocyclic rings may allow it to bind to active sites or modulate the activity of proteins involved in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
  • 2-(4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

Uniqueness

Compared to similar compounds, 2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide stands out due to the presence of the isopropyl group on the oxadiazole ring. This structural feature may influence its reactivity and interaction with biological targets, potentially leading to unique pharmacological properties.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-10(2)15-18-19-16(23-15)12-4-6-21(7-5-12)9-14(22)17-13-8-11(3)24-20-13/h8,10,12H,4-7,9H2,1-3H3,(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIRZOBJLGDNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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